tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

Protease inhibitor screening High-throughput screening Clinical biomarker detection

AMC-based substrates produce high autofluorescence background in serum-containing HTS assays, driving false positives and masking low-abundance proteases. Boc-Leu-Gly-Arg-AFC (CAS 117141-39-6) eliminates this bottleneck with an AFC fluorophore delivering ≥10-fold higher sensitivity and a 105 nm Stokes shift (ex/em 400/505 nm) that suppresses scatter interference. • Single substrate detects trypsin, plasmin, thrombin, kallikrein, Factor Xa, and C3/C5 convertases • Validated for tissue homogenates & biofluids; discriminates inflammatory vs. normal tissue by 3-6× activity difference • Red-shifted 505 nm emission enables visual tracking under UV for zymography and on-membrane assays Supplied as lyophilized powder (≥95% HPLC purity). Custom peptide synthesis and bulk quantities available.

Molecular Formula C29H40F3N7O7
Molecular Weight 655.7 g/mol
CAS No. 117141-39-6
Cat. No. B056709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
CAS117141-39-6
SynonymsBoc-Leu-Gly-Arg-AFC
LGA-AFC
tert-butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Molecular FormulaC29H40F3N7O7
Molecular Weight655.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1
InChIKeyPHRPJBROAGODAG-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide (CAS 117141-39-6): Fluorogenic AFC Protease Substrate for Trypsin-Like Serine Protease Detection


tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide (CAS 117141-39-6; synonyms Boc-Leu-Gly-Arg-AFC, LGA-AFC) is a synthetic fluorogenic tripeptide substrate belonging to the 7-amino-4-trifluoromethylcoumarin (AFC) class [1]. The compound features an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a Leu-Gly-Arg peptide recognition sequence optimized for trypsin-like serine proteases, and a C-terminal 4-trifluoromethylcoumarin fluorophore that releases fluorescent AFC (ex/em 400/505 nm) upon enzymatic cleavage [2]. It is differentiated from its closest structural analog, Boc-Leu-Gly-Arg-AMC (CAS 65147-09-3, 4-methylcoumarin fluorophore, MW 601.7), by the substitution of a trifluoromethyl group for a methyl group on the coumarin ring [3].

Why Boc-Leu-Gly-Arg-AFC (CAS 117141-39-6) Cannot Be Substituted with Standard AMC-Based Protease Substrates


Substituting Boc-Leu-Gly-Arg-AFC with the more common Boc-Leu-Gly-Arg-AMC (CAS 65147-09-3) introduces a critical loss in assay sensitivity: the AFC fluorophore provides at least 10-fold higher fluorescence sensitivity compared with conventional AMC substrates when measured in blood serum on standard microtiter plate readers [1]. Furthermore, the AFC fluorophore exhibits a substantially larger Stokes shift (ex/em 400/505 nm, shift ~105 nm) versus AMC (ex/em 380/460 nm, shift ~80 nm), reducing excitation light scatter and autofluorescence interference in complex biological matrices . Substituting with single-enzyme-specific substrates such as Z-Gly-Gly-Arg-AMC (thrombin-selective) or Boc-Ile-Glu-Gly-Arg-AMC (Factor Xa-selective) forfeits the broad trypsin-like enzyme recognition profile of Boc-Leu-Gly-Arg- that spans trypsin, plasmin, plasminogen activator, thrombin, kallikrein, and C3/C5 convertases [2]. These quantitative performance gaps make generic substitution scientifically inadvisable for any application requiring sensitivity, breadth of detection, or low-background signal in biofluids.

Quantitative Differentiation Evidence for Boc-Leu-Gly-Arg-AFC (CAS 117141-39-6) vs Closest Fluorogenic Peptide Substrate Analogs


≥10-Fold Fluorescence Sensitivity Gain in Blood Serum Over AMC-Based Substrates

Fluorogenic substrates containing the 7-amino-4-trifluoromethylcoumarin (AFC) leaving group enable at least 10-fold higher measurement sensitivity compared with conventional 7-amino-4-methylcoumarin (AMC) substrates when assayed in blood serum on microtiter plate fluorescence readers. This finding was established and patented for the AFC fluorophore class, directly encompassing Boc-Leu-Gly-Arg-AFC [1]. The sensitivity gain is attributed to the superior spectral properties of the AFC fluorophore and reduced interference from serum autofluorescence in the red-shifted emission window.

Protease inhibitor screening High-throughput screening Clinical biomarker detection

Larger Stokes Shift (≥105 nm vs ~80 nm) and Red-Shifted Emission Minimize Background Interference

The AFC fluorophore (7-amino-4-trifluoromethylcoumarin) liberated from Boc-Leu-Gly-Arg-AFC displays excitation/emission maxima of 400/505 nm, yielding a Stokes shift of approximately 105 nm . In contrast, the AMC fluorophore (7-amino-4-methylcoumarin) released from Boc-Leu-Gly-Arg-AMC exhibits excitation/emission maxima of 380/460 nm with a Stokes shift of approximately 80 nm . The AFC fluorophore's red-shifted emission (505 nm vs 460 nm) places the signal further from the autofluorescence region of biological matrices, while the 25 nm larger Stokes shift reduces excitation light bleed-through . This also enables visual monitoring: AFC cleavage produces a blue-to-green fluorescence shift distinguishable under a hand-held long-UV lamp, whereas AMC shifts are less visually apparent .

Fluorescence assay development Multiplexed detection Low-background screening

Broad Substrate Recognition Across ≥6 Trypsin-Like Serine Proteases vs Single-Enzyme Substrates

Boc-Leu-Gly-Arg-AFC (LGA-AFC) is hydrolyzed by a broad panel of trypsin-like serine proteases including trypsin, plasmin, plasminogen activator, thrombin, kallikrein, and the C3 and C5 complement convertases, as established by Higuchi et al. (1988) using purified enzymes and organ culture fluids [1]. In contrast, commercially prevalent single-enzyme fluorogenic substrates have narrower specificity: Z-Gly-Gly-Arg-AMC is primarily specific for thrombin, and Boc-Ile-Glu-Gly-Arg-AMC is primarily specific for coagulation Factor Xa . This breadth means a single Boc-Leu-Gly-Arg-AFC assay can survey total trypsin-like proteolytic activity from multiple enzyme sources simultaneously, rather than requiring a panel of individual substrates .

Serine protease profiling Coagulation cascade Complement system

3–6-Fold Discrimination of Inflammatory Protease Activity in Complex Organ Culture Fluids

In a direct quantitative comparison using organ-cultured rabbit skin biopsies, Boc-Leu-Gly-Arg-AFC (LGA-AFC) detected 3- to 6-fold higher protease activity levels in culture fluids from sulfur mustard-induced inflammatory lesions compared to culture fluids from normal skin [1]. This study also demonstrated that the compound is cleaved exclusively by endopeptidases—not exopeptidases—as shown by entrapment and inhibition of the hydrolyzing activity upon complex formation with alpha-macroglobulin proteinase inhibitors. Four other synthetic peptide substrates and two radiolabeled protein substrates failed to consistently discriminate inflammatory from normal tissue in the same model system [1].

Inflammation models Dermatological research Organ culture enzymology

Optimal Research and Industrial Application Scenarios for Boc-Leu-Gly-Arg-AFC (CAS 117141-39-6)


High-Throughput Screening of Trypsin-Like Serine Protease Inhibitors in Drug Discovery

The ≥10-fold sensitivity advantage of the AFC fluorophore over AMC substrates [1] makes Boc-Leu-Gly-Arg-AFC the superior substrate for high-throughput screening (HTS) campaigns targeting trypsin-like serine proteases in blood-derived samples or serum-containing assay buffers. The larger Stokes shift reduces false-positive rates from compound autofluorescence, a critical consideration for library screening where many small molecules fluoresce in the AMC emission range (430–460 nm). The broad enzyme recognition profile [2] supports its use as a primary screening substrate for coagulation cascade enzymes, complement convertases, and kallikrein, with hits subsequently deconvoluted against individual enzyme targets.

Inflammatory Disease Models Requiring Quantitative Protease Activity Measurement in Tissue Fluids

As validated by Higuchi et al. (1988), Boc-Leu-Gly-Arg-AFC reliably discriminates inflammatory from normal tissue with 3- to 6-fold activity differences [2]. Researchers studying inflammatory skin conditions, wound healing, burn pathology, or chemical vesicant injury should select this substrate when the objective is to quantify total trypsin-like proteolytic burden in organ culture supernatants, tissue homogenates, or lavage fluids. The documented endopeptidase specificity (confirmed by alpha-macroglobulin entrapment experiments) ensures that measured activity reflects physiologically relevant proteolysis rather than exopeptidase artifacts.

Complement System Activation Assays in Clinical Immunology Research

Boc-Leu-Gly-Arg-AFC is one of the few fluorogenic substrates validated for detection of both C3 and C5 complement convertase activity [2]. The AFC fluorophore's red-shifted emission (505 nm) and green-yellow fluorescence enable visual tracking of convertase activity under UV illumination—a practical advantage for monitoring complement activation in gel-based zymography, isoelectric focusing, or on-membrane activity assays [3]. Researchers developing complement-targeted therapeutics or studying complement dysregulation in autoimmune disease should preferentially select this AFC-based substrate for its combined sensitivity and practical visualization benefits.

Multi-Protease Profiling Panels for Biomarker Discovery in Coagulation and Fibrinolysis Research

The broad substrate specificity of Boc-Leu-Gly-Arg-AFC—recognizing thrombin, plasmin, plasminogen activator, kallikrein, and Factor Xa [2]—positions it as a key component in multi-protease activity profiling panels. When used alongside specific substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa, Z-Gly-Gly-Arg-AMC for thrombin), Boc-Leu-Gly-Arg-AFC provides a global trypsin-like activity readout that captures protease activities potentially missed by narrower-specificity substrates. This approach is particularly valuable in biomarker discovery studies where the identity of dysregulated proteases in disease samples is not known a priori.

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